molecular formula C19H19N3O5S B3002924 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-13-3

1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B3002924
CAS No.: 873811-13-3
M. Wt: 401.44
InChI Key: BOQZMORDPYBFTJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic heterocyclic compound supplied for research and development purposes. It is provided with the CAS Registry Number 873811-13-3 and a molecular weight of 401.44 g/mol. Its structure is defined by the molecular formula C 19 H 19 N 3 O 5 S . The core structure of this molecule is based on a tetrahydrothieno[3,4-d]imidazole system, a fused heterocyclic scaffold that is of significant interest in medicinal chemistry. This scaffold is a structural analog of privileged heterocycles like benzimidazole, which are known as "privileged scaffolds" because their structures allow them to interact effectively with a wide range of biological polymers, including enzymes and receptors . Such bis-heterocyclic compounds often provide better binding opportunities with enzyme active sites due to their three-dimensional spatial arrangement, making them valuable templates in drug discovery for developing new pharmacological tools . The molecule is further characterized by a 5,5-dioxide group on the thiophene ring and two distinct aromatic substituents: a 4-ethylphenyl group and a 4-nitrophenyl group. The nitrophenyl moiety, in particular, is a strong electron-withdrawing group that can influence the molecule's electronic properties and its potential interactions in biological systems. As a research chemical, this compound serves as a versatile building block for exploring new chemical space, synthesizing novel derivatives, and investigating structure-activity relationships in various therapeutic areas. This product is labeled For Research Use Only and is not intended for human or animal diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-2-13-3-5-14(6-4-13)20-17-11-28(26,27)12-18(17)21(19(20)23)15-7-9-16(10-8-15)22(24)25/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQZMORDPYBFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound notable for its structural features and potential biological activities. The compound's thienoimidazole core, along with its substituents, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C18H17N3O5S2
  • Molecular Weight : 419.5 g/mol

The presence of the nitrophenyl group enhances the electron-withdrawing capacity of the molecule, which may influence its biological activity through interactions with enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide have not been extensively documented in literature. However, insights can be drawn from studies on related thienoimidazole derivatives.

Antiviral Activity

Recent studies on heterocyclic compounds suggest that thienoimidazole derivatives possess antiviral properties. For instance:

  • A series of thiazolidinone derivatives showed inhibitory effects against HCV NS5B RNA polymerase with IC50 values around 32 μM .
  • Other heterocycles demonstrated effectiveness against various viruses, indicating that structural modifications can enhance antiviral activity .

Anticancer Activity

Compounds similar to 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have shown cytotoxic effects against cancer cell lines:

  • For example, thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 21.6 μM to 29.3 μM depending on the substituents .

Structure-Activity Relationship (SAR)

The biological activity of compounds like 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one can be influenced by:

  • Substituent Effects : Electron-withdrawing groups (like nitro) often enhance reactivity and biological interaction.
  • Core Structure : The thienoimidazole framework is associated with diverse pharmacological profiles.

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityIC50 Values
1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazoleThieno core with nitrophenyl and tolyl groupsAntiviral and anticancer potentialNot specified
Thiazolidinone DerivativesContains thiazolidinone scaffoldInhibits HCV NS5B~32 μM
Thieno[2,3-d]pyrimidine DerivativesSubstituted at various positionsCytotoxic against MDA-MB-23121.6 - 29.3 μM

Case Studies

  • Antiviral Screening : A study evaluated a series of thiazolidinones for their ability to inhibit HCV replication. Compounds with specific substituents showed enhanced activity compared to others.
  • Cytotoxicity Assessment : In vitro studies on thieno-based compounds demonstrated selective cytotoxicity towards cancer cell lines, suggesting potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound has demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays indicate effectiveness against several bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound shows promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors include:

  • Substituent Effects : The presence of the nitrophenyl group significantly enhances biological activity compared to similar compounds lacking this moiety.
  • Ring Modifications : Alterations in the thienoimidazole core can lead to variations in potency and selectivity towards specific biological targets .

Case Study 1: Anticancer Research

A study published in ACS Omega investigated the anticancer effects of derivatives of this compound. Results indicated that modifications to the nitrophenyl group could enhance cytotoxicity against resistant cancer cell lines, providing insights into potential therapeutic applications .

Case Study 2: Antimicrobial Applications

Research conducted by MDPI highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains. The study suggests that further exploration into its mechanism could lead to novel treatments for bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ primarily in the substituents on the aromatic rings. These variations significantly influence physicochemical properties and reactivity:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Key Features Reference
1-(4-Ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target Compound) 4-Ethylphenyl / 4-Nitrophenyl C19H18N3O5S 400.4* Electron-withdrawing nitro group enhances polarity; ethyl group adds lipophilicity. N/A
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl / 4-Methoxyphenyl C20H22N2O5S 402.5 Electron-donating alkoxy groups improve solubility in polar solvents.
1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl / o-Tolyl (2-methylphenyl) C21H22N2O4S 410.5* Steric hindrance from o-tolyl may reduce reactivity; ethoxy enhances solubility.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Phenyl / 3-Trifluoromethylphenyl C19H14F3N3O2S2 461.5* Trifluoromethyl group increases lipophilicity and metabolic stability; thione modifies electronic properties.

*Molecular weights calculated based on formulas.

Key Observations:

  • Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups like ethoxy or methoxy .
  • Synthetic Accessibility: Derivatives with alkoxy substituents (e.g., ethoxy, methoxy) are often synthesized via nucleophilic substitution or condensation reactions, as seen in thiadiazole and pyrazole syntheses . The nitro group in the target compound may require nitration or palladium-catalyzed coupling for installation.

Physicochemical and Functional Comparisons

  • Solubility: Alkoxy-substituted analogs (e.g., 4-ethoxyphenyl derivatives) exhibit higher solubility in polar solvents like ethanol or dimethylformamide due to their electron-donating groups, whereas the nitro-substituted target compound may favor aprotic solvents .
  • Thermal Stability: Sulfone groups (5,5-dioxide) in all analogs enhance thermal stability compared to non-oxidized thiophene derivatives .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

Condensation Reactions : Reacting substituted hydrazines with carbonyl derivatives (e.g., ketones or aldehydes) under acidic or basic conditions to form imidazole precursors .

Cyclization : Using reagents like triethylamine in ethanol to facilitate ring closure, as demonstrated in thiadiazole syntheses .

Functionalization : Introducing nitro and ethylphenyl groups via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Key Conditions :

  • Solvent: Absolute ethanol or DMF for solubility and stability .
  • Catalysts: Triethylamine for deprotonation and reaction acceleration .
  • Purification: Crystallization from dimethylformamide (DMF) or ethanol .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., nitro group at δ 8.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (SO₂, ~1350–1150 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. How does the nitro group influence the compound’s reactivity and stability?

Methodological Answer: The nitro group is electron-withdrawing, which:

  • Reduces Basicity : Stabilizes the imidazole ring against protonation under acidic conditions .
  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., in further functionalization) .
  • Impacts Stability : Nitro groups may decompose under prolonged UV exposure; storage in amber vials is recommended .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction barriers for cyclization steps .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing imidazole/thiadiazole reaction datasets to predict optimal solvent-catalyst combinations .

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) systematically. For example, a 2³ factorial design can isolate the effect of ethanol purity vs. reaction time .
  • Contradiction Analysis : Use LC-MS to detect side products (e.g., uncyclized intermediates) that reduce yields .
  • Reproducibility Checks : Standardize reagent sources (e.g., hydrazonoyl chloride purity >98%) to minimize batch variability .

Q. What strategies improve selectivity in functionalizing the thienoimidazolone core?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfone groups) using tert-butyldimethylsilyl (TBS) before nitration .
  • Directed Ortho-Metalation : Use directing groups (e.g., fluorine) to control nitro-group placement on the phenyl ring .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .

Application-Oriented Questions

Q. What biological or material science applications have been explored for this compound?

Methodological Answer:

  • Antimicrobial Studies : Test against Gram-negative (E. coli) and fungal (C. albicans) strains via broth microdilution (MIC values ≤25 µg/mL reported for analogous thiadiazoles) .
  • Photocatalytic Applications : Assess sulfone group redox activity in TiO₂-based composite materials for pollutant degradation .

Q. How can reaction scalability be addressed without compromising efficiency?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Membrane Separation : Isolate intermediates using nanofiltration membranes (MWCO ~300 Da) to reduce purification steps .

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